Bienvenue dans la boutique en ligne BenchChem!

3-epi-Calcifediol

Analytical Chemistry Vitamin D Metabolomics Mass Spectrometry

Procure 3-epi-Calcifediol (CAS 64719-49-9) for accurate vitamin D metabolite quantitation. This C3 epimer exhibits distinct chromatographic retention, preventing systematic overestimation of 25-hydroxyvitamin D3 in clinical assays (up to 22.5% in infants). Essential for DEQAS compliance and free hormone studies given its 3.3-fold lower DBP affinity. Not a surrogate for calcifediol.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 64719-49-9
Cat. No. B7799173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Calcifediol
CAS64719-49-9
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1
InChIKeyJWUBBDSIWDLEOM-DTOXIADCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

3-epi-Calcifediol (CAS 64719-49-9) Identity and Procurement Overview: A C-3 Epimer Metabolite for Specialized Vitamin D Research


3-epi-Calcifediol (CAS 64719-49-9), also known as 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), is a naturally occurring C-3 epimer of calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D [1]. It is a stereoisomer differing from calcifediol solely in the orientation of the hydroxyl group at the C-3 position of the A-ring, which adopts an alpha (α) configuration rather than the beta (β) configuration found in the parent molecule [2]. This compound is a key metabolite in a tissue-specific epimerization pathway catalyzed by 25-hydroxyvitamin D3 3-epimerase and is present in measurable concentrations in human serum [1][3].

Why Generic Calcifediol or Calcitriol Cannot Substitute for 3-epi-Calcifediol in Specialized Research Applications


The substitution of 3-epi-Calcifediol with its parent compound, calcifediol (25(OH)D3), or its downstream active metabolite, calcitriol (1α,25(OH)2D3), is not scientifically valid in quantitative or mechanistic studies. This is due to fundamental differences in molecular recognition, analytical behavior, and biological activity. Specifically, many widely used immunoassays and LC-MS/MS methods fail to chromatographically resolve the 3-epimer from 25(OH)D3, leading to significant overestimation of 25(OH)D3 concentrations, particularly in pediatric populations where epimer levels are higher [1]. Furthermore, the 3-epimer exhibits distinct biological properties compared to its non-epimeric counterparts, including reduced calcemic activity [2] and differential effects on parathyroid hormone (PTH) suppression [3]. Therefore, research protocols aiming to dissect the specific contribution of the epimerization pathway or requiring accurate quantification of vitamin D metabolites cannot rely on generic calcifediol or calcitriol as substitutes.

Quantitative Differentiation of 3-epi-Calcifediol from Analogs: A Procurement-Focused Evidence Guide


Differential Ionization Efficiency in LC-MS/MS: 30-40% Higher Signal for 3-epi-Calcifediol

In LC-MS/MS methods lacking chromatographic resolution, 3-epi-Calcifediol exhibits a 30-40% higher ionization efficiency compared to its isomer, 25(OH)D3, leading to significant overestimation of 25(OH)D3 concentrations when both co-elute [1]. This differential ionization behavior is a critical factor in analytical method selection and validation, as it compromises the accuracy of 25(OH)D3 quantification, particularly in infant samples known to have elevated 3-epimer levels [2].

Analytical Chemistry Vitamin D Metabolomics Mass Spectrometry

Reduced Calcemic Activity: Lower Risk of Hypercalcemia Compared to Calcitriol

The 3-epi forms of vitamin D metabolites exhibit reduced calcemic activity. A study in weanling rats demonstrated that both dietary 3-epi-25(OH)D3 groups (0.5 and 1 IU/g diet) significantly suppressed serum parathyroid hormone (PTH) levels in males (P = 0.019) relative to the 25(OH)D3 group, without inducing the hypercalcemic effects typically associated with calcitriol [1]. Further, the epimerization of 25(OH)D3 to 3-epi-25(OH)D3 is considered to 'dial-down' VDR activity by generating a less effective ligand [2].

Endocrinology Calcium Metabolism Bone Health

Significantly Higher Circulating Concentrations in Treated vs. Untreated Populations

In a controlled dietary study, weanling rats fed 3-epi-25(OH)D3 at 0.5 or 1 IU/g diet for 8 weeks exhibited >87% higher plasma 3-epi-25(OH)D3 concentrations relative to the group fed 25(OH)D3 at 0.5 IU/g diet (P < 0.0001) [1]. This demonstrates that direct dietary administration of the 3-epimer leads to a substantial and sustained increase in its circulating levels, a finding that contrasts with the modest endogenous conversion from 25(OH)D3.

Pharmacokinetics Nutritional Biochemistry Population Studies

Differential Cross-Reactivity in Immunoassays: A Source of Total 25(OH)D Misclassification

Many immunoassays for total 25(OH)D fail to differentiate 3-epi-25(OH)D3 from 25(OH)D3, leading to its inclusion in total measurements [1]. In one study, the observed levels of 3-epi-25(OH)D3 were approximately 1.7 times higher in healthy volunteers compared to cardiovascular disease patients, accounting for up to 9% of individuals being misclassified according to their vitamin D status [2]. This variable cross-reactivity can confound clinical and epidemiological studies.

Clinical Chemistry Immunoassay Validation Diagnostic Accuracy

Reduced VDR-Mediated Gene Transcription Activity Compared to Calcitriol

The 3-epimer of 1α,25(OH)2D3, which is the downstream active metabolite derived from 3-epi-25(OH)D3, exhibits weaker binding affinity to the Vitamin D Receptor (VDR) and is a less potent VDR agonist compared to the non-epimeric 1α,25(OH)2D3 [1][2]. This translates to a reduced capacity to stimulate VDR-mediated gene transcription, a key mechanism of action for vitamin D's genomic effects [3]. This evidence supports the functional differentiation of the epimerization pathway.

Molecular Endocrinology Vitamin D Receptor Gene Regulation

Optimal Research and Industrial Application Scenarios for 3-epi-Calcifediol (CAS 64719-49-9)


Analytical Method Development and Validation for Accurate Vitamin D Status Assessment

The 30-40% higher ionization efficiency of 3-epi-Calcifediol in LC-MS/MS [1] and its interference in immunoassays [2] make it an indispensable reference standard. Laboratories developing or validating LC-MS/MS methods for clinical or nutritional research must use 3-epi-Calcifediol to establish chromatographic resolution from 25(OH)D3 and to correct for ionization bias. Similarly, immunoassay manufacturers require this compound to characterize antibody cross-reactivity and define assay specificity, preventing the misclassification of vitamin D status, which can affect up to 9% of individuals [2].

In Vivo Studies Investigating Vitamin D Metabolism with Reduced Calcemic Confounders

For researchers exploring the non-calcemic or 'dissociated' effects of vitamin D analogs, 3-epi-Calcifediol is a key reagent. Its established ability to suppress PTH in male rats without inducing hypercalcemia [3] and its metabolic conversion to a less potent VDR agonist [4] make it ideal for studying pathways independent of calcium homeostasis. The >87% increase in plasma 3-epimer concentrations observed with dietary administration [5] provides a clear experimental framework for achieving and maintaining targeted circulating levels in rodent models.

Pharmacokinetic and Metabolomic Studies of the Vitamin D Epimerization Pathway

As the primary substrate for the 25-hydroxyvitamin D3 3-epimerase pathway [6], 3-epi-Calcifediol is essential for tracing the fate of vitamin D metabolites. It can be used in cell-based assays to study its conversion to downstream metabolites like 3-epi-1α,25(OH)2D3 and 3-epi-24,25(OH)2D3 by CYP27B1 and CYP24A1, respectively [4]. Its use as a standard allows for the accurate quantification of these epimers in complex biological matrices, enabling detailed metabolomic profiling of the vitamin D endocrine system in health and disease states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-epi-Calcifediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.